molecular formula C23H26N2O6 B14956332 ethyl 4-[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-1-piperazinecarboxylate

ethyl 4-[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-1-piperazinecarboxylate

Cat. No.: B14956332
M. Wt: 426.5 g/mol
InChI Key: SLRBKPGIGWQZRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-1-piperazinecarboxylate is a synthetic psoralen derivative characterized by a furochromen core substituted with three methyl groups (positions 3, 5, and 9) and a 7-oxo moiety. The acetyl group at position 6 links the furochromen system to a piperazine ring, which is further functionalized with an ethyl carboxylate group.

Properties

Molecular Formula

C23H26N2O6

Molecular Weight

426.5 g/mol

IUPAC Name

ethyl 4-[2-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]piperazine-1-carboxylate

InChI

InChI=1S/C23H26N2O6/c1-5-29-23(28)25-8-6-24(7-9-25)19(26)11-18-14(3)17-10-16-13(2)12-30-20(16)15(4)21(17)31-22(18)27/h10,12H,5-9,11H2,1-4H3

InChI Key

SLRBKPGIGWQZRJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CC2=C(C3=C(C(=C4C(=C3)C(=CO4)C)C)OC2=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-1-piperazinecarboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the furochromene core, followed by the introduction of the piperazinecarboxylate moiety. Common reagents used in these reactions include acetic anhydride, piperazine, and ethyl chloroformate. The reaction conditions often involve refluxing in organic solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-1-piperazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride can convert ketone groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 4-[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-1-piperazinecarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of ethyl 4-[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-1-piperazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound shares structural similarities with other furochromen derivatives, particularly in the core framework. Key analogs and their differences are summarized below:

Table 1: Structural and Functional Comparison of Furochromen Derivatives
Compound Name / ID Substituents (Positions) Functional Groups / Side Chains Molecular Weight Key Biological Activity Source
Target Compound 3,5,9-trimethyl, 7-oxo Acetyl-piperazinecarboxylate ~486* Not reported N/A
ZINC02123811 2,5,9-trimethyl, 7-oxo, 3-phenyl Propanoyl-piperidine-4-carboxamide ~529† SARS-CoV-2 Mpro inhibition Antiviral
I-10 (N'-(2-(5,9-dimethyl-7-oxo-3-phenyl...) 5,9-dimethyl, 7-oxo, 3-phenyl Acetyl-sulfonohydrazide (4-iodophenyl) ~681 Fungicidal Antifungal
I-14 (N'-(2-(3-(4-fluorophenyl)-5-methyl...) 5-methyl, 7-oxo, 3-(4-fluorophenyl) Acetyl-sulfonohydrazide (phenyl) ~552 Fungicidal Antifungal
EMAC10164c 5,9-dimethyl, 7-oxo, 3-(4-bromophenyl) Acetic acid ~415 Carbonic anhydrase inhibition Enzyme inhibitor

*Estimated based on (C29H28NO6). †Calculated from ZINC02123811’s formula (C31H31N3O5).

Key Observations:
  • Core Modifications: The target compound’s 3,5,9-trimethyl substitution contrasts with analogs bearing phenyl (I-10, I-14) or bromophenyl (EMAC10164c) groups at position 3.
  • Side Chain Diversity: The acetyl-piperazinecarboxylate group distinguishes it from sulfonohydrazides (I-10–I-15) or carboxylic acids (EMAC10164c). Piperazine’s dual nitrogen atoms may increase water solubility and hydrogen-bonding capacity compared to sulfonohydrazides .
  • Biological Activity: While sulfonohydrazides (e.g., I-10, I-14) exhibit fungicidal activity (yields 73–92%, melting points 234–277°C) , ZINC02123811’s piperidine-carboxamide side chain confers antiviral properties via SARS-CoV-2 Mpro binding . The target compound’s pharmacological profile remains unexplored but may leverage piperazine’s versatility in drug design.

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight: The target compound (~486 Da) falls within the acceptable range for oral bioavailability, unlike bulkier sulfonohydrazides (e.g., I-10 at 681 Da) .
  • Solubility: Piperazinecarboxylate’s polarity likely enhances aqueous solubility compared to sulfonohydrazides, which have higher melting points (e.g., I-10: 276–277°C) indicative of crystalline, less soluble structures .
  • Metabolic Stability : The 3,5,9-trimethyl substitution may reduce oxidative metabolism compared to phenyl-bearing analogs (e.g., I-14), as methyl groups are less susceptible to cytochrome P450-mediated modifications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.